molecular formula C8H13NO B13178237 1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one

Cat. No.: B13178237
M. Wt: 139.19 g/mol
InChI Key: IXKFGUCKXALQLO-UHFFFAOYSA-N
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Description

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is characterized by the presence of an amino group, a cyclopentene ring, and a ketone functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of cyclopentene with an appropriate amine and a ketone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to maintain consistency and efficiency. The compound is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

    Addition: The compound can undergo addition reactions with nucleophiles, particularly at the carbonyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles depending on the desired reaction . Major products formed from these reactions include alcohols, substituted amines, and other derivatives.

Scientific Research Applications

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

1-Amino-3-(cyclopent-1-en-1-yl)propan-2-one, a compound characterized by its unique structural arrangement, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentene ring with an amino group and a propanone functional group, contributing to its distinct chemical behavior. Its structural formula can be represented as follows:

C8H13NO\text{C}_8\text{H}_{13}\text{N}\text{O}

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens. Its ability to disrupt microbial membranes may contribute to this activity.

Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism of action for this compound appears to involve its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of enzyme activity and signaling pathways, which are crucial for its observed biological effects.

Case Studies and Experimental Evidence

  • Antimicrobial Activity : A study investigated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a strong antimicrobial potential.
  • Anti-inflammatory Study : In vitro assays demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This reduction indicates its potential as an anti-inflammatory agent.
  • Enzyme Interaction : The compound was found to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. This inhibition was quantified using enzyme assays, showing IC50 values comparable to established anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyclopentene ring with amino and ketone groupsAntimicrobial, anti-inflammatory
1-(Cyclopent-2-en-1-yl)propan-2-oneDifferent double bond positionLimited antibacterial activity
CyclopentenoneLacks propanone groupKnown for cytotoxic effects

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-amino-3-(cyclopenten-1-yl)propan-2-one

InChI

InChI=1S/C8H13NO/c9-6-8(10)5-7-3-1-2-4-7/h3H,1-2,4-6,9H2

InChI Key

IXKFGUCKXALQLO-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC(=O)CN

Origin of Product

United States

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